molecular formula C13H14ClNO3 B3078598 (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride CAS No. 1052529-90-4

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride

Cat. No.: B3078598
CAS No.: 1052529-90-4
M. Wt: 267.71 g/mol
InChI Key: VRSPUSDDHIRISQ-UHFFFAOYSA-N
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Description

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride is a high-purity quinoline-based compound supplied for chemical and pharmaceutical research. This derivative belongs to the versatile 8-hydroxyquinoline structural class, a framework renowned for its significant pharmacological potential and metal-chelating properties . The quinoline core structure is a privileged scaffold in medicinal chemistry, known to be a key building block for developing compounds with a range of bioactivities, including antimicrobial, anticancer, antioxidant, and antidiabetic effects . The specific dimethyl and acetic acid hydrochloride substitutions on the quinoline ring in this compound are designed to modulate its physicochemical properties, such as lipophilicity and solubility, which can influence its behavior in biological systems and its interaction with target proteins. For instance, related quinoline derivatives have been shown to interact with serum albumin, a key transport protein in the bloodstream, suggesting a potential route for the distribution of these molecules in vivo . Researchers can leverage this chemical in the synthesis of more complex hybrid molecules, as recent advances have fused quinoline with triazoles, thiazoles, and other heterocycles to create structures with enhanced biological activities, including potent antibacterial and anticancer effects validated through molecular docking studies . This compound is provided for investigational purposes in line with the ongoing exploration of quinoline-based compounds in drug discovery and chemical biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,8-dimethylquinolin-4-yl)oxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c1-8-4-3-5-10-11(17-7-12(15)16)6-9(2)14-13(8)10;/h3-6H,7H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSPUSDDHIRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The Skraup synthesis is a common method used, involving the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution with Methyl Groups:

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced via an etherification reaction, where the quinoline derivative reacts with chloroacetic acid in the presence of a base like sodium hydroxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Bioactivity
This compound C₁₃H₁₄ClNO₃ 275.71 2,8-dimethylquinoline, 4-yloxy-acetic acid, HCl High (due to HCl salt) Inferred: Anti-inflammatory, anticancer
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid C₁₇H₁₃ClNO₃ 314.74 6-Cl, 2-oxo, 4-phenyl, 3-yl-acetic acid Moderate (acetic acid moiety) Anticancer, anti-inflammatory
6-Chloro-2,8-dimethylquinolin-4-amine C₁₁H₁₁ClN₂ 206.67 6-Cl, 2,8-dimethyl, 4-amine Low (free base) Not reported
(3-Hydroxy-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride C₄H₆ClN₃O₃ 179.56 Triazole, 3-hydroxy, acetic acid, HCl High (due to HCl salt) Antimicrobial, enzyme inhibition

Functional Group Analysis

  • The 4-yloxy-acetic acid group enhances solubility and allows for hydrogen bonding, which is critical for target interactions.
  • Comparison with : The chloro and phenyl groups in increase lipophilicity, favoring membrane penetration, while the 2-oxo group introduces hydrogen-bonding capability. The 3-yl-acetic acid placement (vs. 4-yloxy in the target) may alter binding orientation in biological targets.
  • Comparison with : The 4-amine group in (vs. 4-yloxy-acetic acid) reduces polarity, likely decreasing solubility unless protonated. The absence of an acid moiety limits its utility in salt formation or ionic interactions.
  • Comparison with : The triazole core in offers distinct hydrogen-bonding and aromatic stacking properties compared to quinoline. The smaller molecular weight of may improve bioavailability but reduce target specificity.

Biological Activity

(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride is a compound derived from quinoline, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound is synthesized through various chemical reactions involving quinoline derivatives. Its structure allows it to act as a building block in the development of more complex pharmaceuticals. The synthesis typically involves the esterification of phenoxy acetic acid followed by further modifications to yield the target compound .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity. It has been shown to inhibit enzymes involved in inflammatory pathways and may interact with various receptors influencing cellular signaling.
  • Pathways Involved : It affects signaling pathways related to cell proliferation, apoptosis, and immune response. This modulation can lead to therapeutic effects in conditions such as cancer and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and has shown promising results in inhibiting growth at sub-micromolar concentrations.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μM)Reference Compound MIC (μM)
E. coli0.50.6
S. aureus0.30.4
Pseudomonas aeruginosa0.70.9

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against viruses such as H5N1 and other RNA viruses. Its efficacy appears to correlate with its lipophilicity and the electron-withdrawing properties of substituents on the anilide ring .

Table 2: Antiviral Activity Data

VirusIC50 (μM)Cytotoxicity (μM)
H5N12.5>100
Influenza A3.0>100

Anti-inflammatory Effects

In preclinical studies, this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in cell culture models .

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The results indicated that it induced apoptosis in a dose-dependent manner, with IC50 values comparable to traditional chemotherapeutics like doxorubicin .
  • In Vivo Efficacy :
    In murine models of inflammation, administration of the compound resulted in significant reduction of inflammatory markers and improved clinical scores compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of the quinoline-4-ol precursor with chloroacetic acid derivatives, followed by hydrochlorination. Key steps include:

  • Quinoline core preparation : Use 2,8-dimethylquinolin-4-ol as the starting material.
  • Etherification : React with chloroacetic acid under basic conditions (e.g., NaOH) to form the (quinolin-4-yloxy)-acetic acid intermediate .
  • Hydrochloride salt formation : Treat the intermediate with HCl gas or concentrated HCl in anhydrous ethanol to precipitate the hydrochloride salt .
    • Validation : Confirm purity via HPLC (>98%) and structural integrity via NMR (e.g., δ 2.5–3.0 ppm for methyl groups, δ 4.2–4.5 ppm for the acetic acid moiety) .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Dissolve in DMSO (up to 50 mM stock) or PBS (pH 7.4) with sonication. Hydrochloride salts typically exhibit improved aqueous solubility compared to free bases .
  • Stability : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles. For long-term stability, monitor degradation via LC-MS under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use X-ray crystallography (for single crystals) to resolve the quinoline-4-yloxy-acetic acid framework .
  • Purity assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected [M+H]+ ~ 292.1 m/z) .

Advanced Research Questions

Q. How does the methyl substitution pattern on the quinoline ring influence biological activity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs with varying methyl positions (e.g., 2,6- vs. 2,8-dimethyl) and test in receptor-binding assays.
  • Mechanistic insight : Use molecular docking to assess steric/electronic effects on target binding (e.g., quinoline derivatives interacting with kinase domains) .
  • Data contradiction : If 2,8-dimethyl shows lower activity than 2,6-dimethyl, evaluate crystallographic data to identify steric hindrance or altered π-π stacking .

Q. What metabolic pathways are implicated in the compound’s acetic acid moiety?

  • Methodological Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for acetyl-CoA conjugation or β-oxidation byproducts .
  • Isotope tracing : Use ¹³C-labeled acetic acid to track incorporation into TCA cycle intermediates (e.g., citrate) in cell cultures .
  • Contradiction resolution : If unexpected metabolites arise (e.g., quinoline-N-oxide), investigate cytochrome P450 isoforms (CYP3A4/2D6) using inhibitory assays .

Q. How can protein interaction studies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Pull-down assays : Immobilize the compound on NHS-activated sepharose and incubate with cell lysates to identify binding partners (e.g., heat shock proteins, redox enzymes) .
  • Proteomic analysis : Perform 2D-PAGE on treated vs. untreated cells; spots with >50% expression change indicate targets (e.g., upregulated DnaK or GroEL chaperones) .
  • Functional validation : Knock down candidate proteins (e.g., siRNA for HSP90) and assess compound efficacy changes in viability assays .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to resolve discrepancies between in vitro and in vivo models?

  • Methodological Answer :

  • Dosage adjustment : Account for bioavailability differences (e.g., plasma protein binding in vivo) using pharmacokinetic modeling .
  • Metabolite profiling : Compare in vitro (microsomal) and in vivo (serum) metabolite levels to identify detoxification pathways .
  • Species-specific effects : Test cross-species toxicity (e.g., human vs. murine primary hepatocytes) to validate translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride
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(2,8-Dimethyl-quinolin-4-yloxy)-acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.